molecular formula C12H13ClN4 B1479320 4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine CAS No. 2098085-82-4

4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine

Cat. No. B1479320
CAS RN: 2098085-82-4
M. Wt: 248.71 g/mol
InChI Key: ZLYQERULULRPOR-UHFFFAOYSA-N
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Description

“4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine” is a chemical compound. Unfortunately, there is not much specific information available about this compound .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly stated in the sources .

Scientific Research Applications

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives are synthesized through various chemical reactions, offering a range of pharmacologically active compounds. For instance, Ogurtsov and Rakitin (2021) detailed the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, highlighting its potential as an intermediate for creating substances with useful pharmacological properties (Ogurtsov & Rakitin, 2021).

Heterocyclic Synthesis for Biological Applications

The synthesis of pyrimidine-linked pyrazole heterocyclics by Deohate and Palaspagar (2020) through microwave irradiative cyclocondensation and their evaluation for insecticidal and antibacterial potential showcase the chemical versatility and the broad scope of applications of these compounds (Deohate & Palaspagar, 2020).

Anticancer and Anti-inflammatory Potential

A study by Rahmouni et al. (2016) on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents further exemplifies the biomedical relevance of pyrazolo[3,4-d]pyrimidine derivatives. This research emphasizes the structure-activity relationship and the potential of these compounds in therapeutic applications (Rahmouni et al., 2016).

Antimicrobial Activity

The antimicrobial activity of new heterocycles incorporating an antipyrine moiety by Bondock et al. (2008) and the synthesis of pyrazolopyrimidines derivatives showcase the antimicrobial potential of such compounds, illustrating the broad spectrum of biological activities that these heterocyclic compounds can exhibit (Bondock et al., 2008).

Safety and Hazards

The safety and hazards associated with “4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine” are not detailed in the sources .

Future Directions

The future directions for the study or use of “4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine” are not specified in the sources .

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(1,5-dimethylpyrazol-3-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c1-7-5-10(16-17(7)2)9-6-11(13)15-12(14-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYQERULULRPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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